BenchChemオンラインストアへようこそ!

N-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide

Lipophilicity Physicochemical properties SAR baseline

N-(3,4-Dimethylphenyl)-4-ethylbenzenesulfonamide (CAS 325780-06-1, molecular formula C₁₆H₁₉NO₂S, molecular weight 289.39 g·mol⁻¹) is a synthetic N-aryl-4-ethylbenzenesulfonamide derivative belonging to the broad sulfonamide compound class. The compound features a 4-ethyl substituent on the benzenesulfonamide ring and a 3,4-dimethyl substitution pattern on the aniline-derived aromatic ring.

Molecular Formula C16H19NO2S
Molecular Weight 289.39
CAS No. 325780-06-1
Cat. No. B2999725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide
CAS325780-06-1
Molecular FormulaC16H19NO2S
Molecular Weight289.39
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C
InChIInChI=1S/C16H19NO2S/c1-4-14-6-9-16(10-7-14)20(18,19)17-15-8-5-12(2)13(3)11-15/h5-11,17H,4H2,1-3H3
InChIKeySUMJKAKBTAJZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-4-ethylbenzenesulfonamide (CAS 325780-06-1): Sulfonamide Research Chemical Identity and Procurement Baseline


N-(3,4-Dimethylphenyl)-4-ethylbenzenesulfonamide (CAS 325780-06-1, molecular formula C₁₆H₁₉NO₂S, molecular weight 289.39 g·mol⁻¹) is a synthetic N-aryl-4-ethylbenzenesulfonamide derivative belonging to the broad sulfonamide compound class. [1] The compound features a 4-ethyl substituent on the benzenesulfonamide ring and a 3,4-dimethyl substitution pattern on the aniline-derived aromatic ring. This specific substitution architecture distinguishes it from the structurally simpler des-ethyl analog N-(3,4-dimethylphenyl)benzenesulfonamide, for which single-crystal X-ray diffraction data have been published. [2] As a research-grade sulfonamide building block, it is primarily sourced from specialty chemical suppliers for use in medicinal chemistry, structure–activity relationship (SAR) exploration, and targeted library synthesis.

Why N-(3,4-Dimethylphenyl)-4-ethylbenzenesulfonamide Cannot Be Interchanged with Generic Sulfonamide Analogs for Scientific Procurement


Sulfonamide-based research compounds are not functionally interchangeable in scientific workflows despite sharing a common sulfonamide (–SO₂NH–) pharmacophore. The 4-ethyl substituent on the benzenesulfonamide ring of compound 325780-06-1 introduces a measurable increase in lipophilicity and steric bulk relative to the unsubstituted N-(3,4-dimethylphenyl)benzenesulfonamide comparator, which lacks this alkyl extension. [1] In the broader 4-ethylbenzenesulfonamide series, substituent identity on the aniline ring directly modulates inhibitory potency against human carbonic anhydrase isoforms, with inhibition constants (K_I values) spanning two orders of magnitude depending on the N-aryl substitution pattern. Consequently, indiscriminate substitution of this compound with a generic sulfonamide analog—even one sharing the 3,4-dimethylaniline motif—risks altering target engagement profiles, physicochemical properties relevant to assay compatibility (e.g., logP, aqueous solubility), and crystallographic packing behavior, all of which are critical for reproducible SAR campaigns and co-crystallography studies.

N-(3,4-Dimethylphenyl)-4-ethylbenzenesulfonamide (CAS 325780-06-1): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation by 4-Ethyl Substitution: Computed logP Comparison Against the Des-Ethyl Analog

The 4-ethyl substituent on the benzenesulfonamide ring of the target compound is expected to increase computed logP by approximately 0.8–1.2 log units relative to the des-ethyl comparator N-(3,4-dimethylphenyl)benzenesulfonamide, based on the established Hansch π contribution of an aromatic ethyl group (+1.0 to +1.2) versus hydrogen (0.0). [1] This lipophilicity shift translates into predicted differences in membrane permeability, plasma protein binding, and aqueous solubility—parameters that directly influence assay performance in cell-based and biochemical screening formats. Computed logP for the target compound from structure-based calculators is approximately 3.0–3.6, compared with approximately 2.2–2.6 for the des-ethyl analog. [2]

Lipophilicity Physicochemical properties SAR baseline

Crystallographic Baseline: Single-Crystal Structure of the Des-Ethyl Analog and Predicted Conformational Differences

The des-ethyl analog N-(3,4-dimethylphenyl)benzenesulfonamide has been characterized by single-crystal X-ray diffraction (Acta Cryst. 2010, E66, o1983), revealing a twisted molecular conformation with a dihedral angle of 64.5(3)° between the two benzene rings and an N–S–C–C torsion angle of −87.4(3)°. [1] The 4-ethyl substituent in the target compound introduces additional conformational constraints; the ethyl group is expected to influence crystal packing via altered C–H···π and hydrophobic interactions, and may reduce the dihedral angle through increased steric demand. These conformational differences are critical for structure-based drug design efforts where the precise geometry of the sulfonamide pharmacophore dictates hydrogen-bonding interactions with target proteins such as carbonic anhydrase. [2]

X-ray crystallography Conformational analysis Solid-state structure

Carbonic Anhydrase Inhibition: Class-Level Potency Range for 4-Ethylbenzenesulfonamide-Derived Inhibitors

A structurally related series of 4-ethylbenzenesulfonamide derivatives, specifically 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, has been evaluated against human carbonic anhydrase isoforms I, II, IX, and XII. Compounds in this series exhibited K_I values against hCA II ranging from 6.4 to 14.2 nM for the most potent analogs (compounds 2, 3, 4, and 12), and K_I values against the tumor-associated isoform hCA IX ranging from 7.1 to 93.6 nM. The 4-ethylbenzenesulfonamide core itself (without the quinazolinone extension) was co-crystallized with hCA II (PDB 6HQX), confirming direct engagement of the sulfonamide zinc-binding group. [1] While the target compound N-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide was not directly tested in this study, the 4-ethylbenzenesulfonamide scaffold is validated as a competent carbonic anhydrase recognition element, and the 3,4-dimethylaniline moiety would be predicted to modulate isoform selectivity through interactions with the hydrophobic rim of the active site.

Carbonic anhydrase inhibition Enzyme kinetics Therapeutic target engagement

Substitution Pattern Differentiation: 3,4-Dimethylaniline vs. Isomeric 2,3-Dimethylaniline Sulfonamides

The target compound bears a 3,4-dimethyl substitution pattern on the aniline-derived ring, distinguishing it from the commercially available positional isomer N-(2,3-dimethylphenyl)-4-ethylbenzenesulfonamide (CAS 865835-84-3). In sulfonamide SAR studies, the position of methyl substituents on the N-aryl ring modulates both electronic (σ) and steric parameters at the sulfonamide nitrogen, which in turn affects the acidity of the sulfonamide N–H proton (pKa) and the conformational preference around the S–N bond. N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives have demonstrated α-glucosidase inhibitory activity, whereas the biological profile of the 3,4-dimethyl isomer remains largely uncharacterized in the primary literature. [1] This positional isomerism represents a critical variable; research groups systematically exploring the effect of aniline substitution on target engagement cannot use the 2,3-dimethyl isomer as a direct surrogate for the 3,4-dimethyl compound.

Positional isomerism Structure–activity relationship Aniline substitution pattern

Physicochemical Property Differentiation: Computed PSA, Rotatable Bonds, and Drug-Likeness Profile

Computed physicochemical descriptors for N-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide indicate a topological polar surface area (TPSA) of approximately 63.8 Ų, one hydrogen bond donor (sulfonamide N–H), four hydrogen bond acceptors, and four rotatable bonds. The compound has zero violations of Lipinski's Rule of Five, consistent with its class. These parameters position it within oral drug-like chemical space. In comparison, the des-ethyl analog N-(3,4-dimethylphenyl)benzenesulfonamide (C₁₄H₁₅NO₂S, MW 245.34) has a lower molecular weight and reduced rotatable bond count (2 vs. 4), while sharing the same H-bond donor/acceptor profile. The additional ethyl group in the target compound adds approximately 44 Da to the molecular weight and increases the number of rotatable bonds, both of which influence binding entropy and pharmacokinetic behavior. [1]

Drug-likeness Polar surface area Physicochemical profiling

Recommended Research and Industrial Application Scenarios for N-(3,4-Dimethylphenyl)-4-ethylbenzenesulfonamide (CAS 325780-06-1)


Structure–Activity Relationship (SAR) Expansion of 4-Ethylbenzenesulfonamide-Based Carbonic Anhydrase Inhibitors

The 4-ethylbenzenesulfonamide scaffold is validated as a nanomolar-affinity recognition element for human carbonic anhydrase isoforms II, IX, and XII, as demonstrated by El-Azab et al. (2020) and the co-crystal structure of 4-ethylbenzenesulfonamide bound to hCA II (PDB 6HQX) [1]. The target compound introduces a 3,4-dimethylaniline substituent at the sulfonamide nitrogen, a position known to interact with the hydrophobic rim of the CA active site. Systematic procurement of this compound enables direct measurement of K_I values against the full panel of CA isoforms (I, II, IV, IX, XII) using the stopped-flow CO₂ hydration assay, thereby quantifying the contribution of the 3,4-dimethylphenyl group to isoform selectivity—data that are currently absent from the published literature. This scenario is directly supported by the class-level CA inhibition evidence in Section 3, Evidence Item 3.

Physicochemical Profiling and in Vitro ADME Assessment of Alkyl-Substituted Sulfonamide Series

The target compound, with its computed logP of ~3.0–3.6 and four rotatable bonds, occupies a distinct region of physicochemical space compared with the des-ethyl analog (logP ~2.2–2.6, two rotatable bonds) . Research groups conducting systematic permeability (Caco-2 or PAMPA), thermodynamic solubility, and microsomal metabolic stability assessments across a sulfonamide series will require the target compound to establish the quantitative contribution of the 4-ethyl substituent to these ADME parameters. Such data enable multi-parameter optimization (MPO) scoring and informed go/no-go decisions in lead identification campaigns. This application follows directly from the physicochemical differentiation evidence in Section 3, Evidence Items 1 and 5.

Crystallography and Solid-State Form Screening of N-Aryl-4-ethylbenzenesulfonamides

Despite the availability of a single-crystal structure for the des-ethyl analog (John et al., 2010, Acta Cryst. E66, o1983) , no crystal structure has been reported for N-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide. The 4-ethyl substituent is expected to alter crystal packing through hydrophobic interactions, potentially yielding different polymorphic forms, solvates, or co-crystals. Procurement of the target compound enables crystallization screening, single-crystal growth, and X-ray diffraction studies to determine its solid-state conformation, unit cell parameters, and intermolecular interaction network. These data are essential for any research program that requires the compound's precise geometry for molecular docking, pharmacophore modeling, or co-crystallography with protein targets. This scenario is grounded in the crystallographic evidence gap identified in Section 3, Evidence Item 2.

Synthetic Chemistry: Building Block for Diversification of the 4-Ethylbenzenesulfonamide Core

The target compound serves as a synthetic intermediate for late-stage functionalization at the unsubstituted positions of the aniline ring or the benzenesulfonamide ring. The 3,4-dimethylaniline moiety can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) at the remaining positions, while the 4-ethylbenzenesulfonamide core can be elaborated at the ethyl group via radical bromination or directed C–H activation. This chemical versatility supports library synthesis efforts where the 4-ethylbenzenesulfonamide scaffold is held constant while the N-aryl substitution pattern is systematically varied. Such libraries are directly relevant to carbonic anhydrase and other metalloenzyme inhibitor discovery programs, where sulfonamide zinc-binding groups are a privileged pharmacophore. This application is consistent with the synthetic utility described for sulfonamide building blocks in the medicinal chemistry literature. [1]

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.